[1-Deaminopenicillamine, 4-valine, 8-D-arginine]-vasopressin, commonly known as dPVDAVP, is a synthetic analogue of the naturally occurring peptide hormone arginine-vasopressin (AVP). [, , , , ] It serves as a potent and specific antagonist of AVP, particularly targeting its vasoconstrictor effects. [, , ] dPVDAVP is a valuable pharmacological tool used to investigate the role of AVP in various physiological and pathological conditions, especially in cardiovascular regulation. [, ]
dPVDAVP is synthesized using the solid-phase method. [] This involves building the peptide chain step-by-step while attached to a solid support. While the specific details of dPVDAVP synthesis are not elaborated upon in the provided abstracts, this method generally involves adding amino acids sequentially to a growing chain anchored to a resin. [] The process requires specific reagents and conditions to ensure the correct sequence and stereochemistry of the final peptide.
dPVDAVP acts as a competitive antagonist at vasopressin receptors, specifically the V1 receptors responsible for vasoconstriction. [, , ] It binds to these receptors, preventing AVP from binding and exerting its effects. This blockade leads to inhibition of AVP-mediated vasoconstriction, resulting in vasodilation and a decrease in blood pressure. [, , ] Notably, dPVDAVP exhibits selectivity for V1 receptors and does not significantly affect the antidiuretic effects mediated by V2 receptors. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: